Product packaging for 4-Bromo-3-methylpyridin-2-amine(Cat. No.:CAS No. 1227586-05-1)

4-Bromo-3-methylpyridin-2-amine

Cat. No.: B1376421
CAS No.: 1227586-05-1
M. Wt: 187.04 g/mol
InChI Key: XWWKYJUQHIIFGH-UHFFFAOYSA-N
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Description

4-Bromo-3-methylpyridin-2-amine (CAS 40073-38-9) is a high-purity brominated aminopyridine that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. Its molecular formula is C6H7BrN2, with a molecular weight of 187.04 g/mol . This compound is characterized by the strategic placement of three functional groups: a bromine atom, an amino group, and a methyl group on the pyridine ring. This structure makes it a valuable scaffold for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions like the Suzuki reaction, where the bromine acts as a handle for functionalization . The presence of the pyridine nitrogen and the amino group allows for coordination with metal catalysts and participation in further chemical transformations, underpinning its utility in methodological studies . Researchers value this compound for its role in exploring reaction mechanisms, such as palladium-catalyzed imine hydrolysis, where the pyridine nitrogen has been shown to play a critical role . It is also a key precursor in the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals. As a solid, it is recommended to store this product at 2-8°C, protected from light and under an inert atmosphere to ensure long-term stability . This product is intended for research applications in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to standard laboratory safety protocols when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BrN2 B1376421 4-Bromo-3-methylpyridin-2-amine CAS No. 1227586-05-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWKYJUQHIIFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30737216
Record name 4-Bromo-3-methylpyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227586-05-1
Record name 4-Bromo-3-methylpyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-methylpyridin-2-amine
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Synthetic Methodologies for 4 Bromo 3 Methylpyridin 2 Amine and Its Derivatives

Established Synthetic Routes to 4-Bromo-3-methylpyridin-2-amine

The direct synthesis of this compound involves specific strategies of halogenating pyridine (B92270) precursors. The position of the amino and methyl groups on the pyridine ring strongly influences the regioselectivity of the bromination reaction.

Halogenation of Pyridine Derivatives

The introduction of a bromine atom onto the pyridine ring is a key step, and the choice of starting material and brominating agent is crucial for achieving the desired isomer.

Bromination of 3-chloro-4-methylpyridin-2-amine (B1588764) using Bromine or N-Bromosuccinimide (NBS)

A direct synthetic route for the preparation of this compound via the bromination of 3-chloro-4-methylpyridin-2-amine is not extensively documented in readily available scientific literature. The transformation of a chloro-substituent to a methyl group alongside the bromination of the ring in a single step is not a standard or direct halogenation reaction.

Bromination of 4-methylpyridin-2-amine

Scientific literature does not prominently feature a direct method for the synthesis of this compound starting from the bromination of 4-methylpyridin-2-amine. The directing effects of the amino group (at C2) and the methyl group (at C4) would need to favor substitution at the C3 position, a transformation for which specific conditions are not widely reported.

Synthesis from 3-Amino-4-methylpyridine via Bromination

The synthesis of this compound through the direct bromination of 3-Amino-4-methylpyridine is not a commonly reported pathway. A related reaction involves using 4-methyl-3-aminopyridine to produce 3-bromo-4-methylpyridine (B15001) via a Sandmeyer reaction, which replaces the amino group with a bromine atom rather than adding a bromine atom to the ring while retaining the original amine. google.com

Preparation of Related Brominated Methylaminopyridines

While direct routes to this compound are specific, methods for synthesizing its isomers and related derivatives are well-established. These compounds are valuable intermediates in their own right. innospk.com

Synthesis of 2-Amino-5-bromo-3-picoline from 2-amino-3-methylpyridine (B33374)

A documented method for preparing 2-Amino-5-bromo-3-picoline (also known as 5-Bromo-3-methylpyridin-2-amine) involves the direct bromination of 2-amino-3-picoline (2-amino-3-methylpyridine). google.com The amino group at the 2-position directs the electrophilic bromine to the 5-position of the pyridine ring.

The synthesis can be carried out in a multi-step process. Initially, 2-amino-3-picoline is reacted with acetic anhydride. google.com In the subsequent step, liquid bromine is added dropwise to the reaction mixture. google.com The temperature is controlled, and the reaction proceeds for several hours. Following the reaction, the mixture is worked up by adding water and neutralizing with a sodium hydroxide (B78521) solution, which causes the product to precipitate. google.com The solid product is then collected through filtration, dried, and purified by recrystallization. google.com One patent reports a molar yield of 64% for this transformation. google.com

Table 1: Synthesis of 2-Amino-5-bromo-3-picoline
StepStarting MaterialReagentsConditionsProductReported YieldSource
12-amino-3-picolineAcetic anhydrideHeating to refluxN-(3-methylpyridin-2-yl)acetamide (Intermediate)- google.com
2N-(3-methylpyridin-2-yl)acetamide (in situ)1. Bromine (liquid) 2. Sodium hydroxide (solution)1. 50-60 °C, 2-3 h 2. Neutralization2-Amino-3-methyl-5-bromopyridine64% google.com

Derivatization Strategies via Cross-Coupling Reactions

The functionalization of this compound is effectively achieved through cross-coupling reactions, which allow for the precise formation of carbon-carbon (C-C) and carbon-heteroatom bonds. Among these, the Suzuki-Miyaura reaction is a particularly powerful and widely utilized tool for creating a diverse range of derivatives.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for the derivatization of halo-aromatic compounds like this compound. This reaction forms new C-C bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govnih.gov Its popularity stems from the mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the organoboron reagents. nih.govnih.gov

The core of the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium complex. nih.gov For a substrate like this compound, the process is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by a transmetalation step with the organoboron reagent (e.g., an aryl boronic acid) and, finally, a reductive elimination step that forms the new C-C bond and regenerates the palladium(0) catalyst. nih.gov This reaction provides a direct and efficient route to synthesize a variety of 4-aryl-3-methylpyridin-2-amine analogs. mdpi.comnih.gov Studies on the closely related 5-bromo-2-methylpyridin-3-amine (B1289001) have demonstrated that it can be directly coupled with a series of arylboronic acids using a palladium catalyst to produce novel 5-aryl-2-methylpyridin-3-amine molecules. mdpi.comnih.gov This establishes a strong precedent for the successful C-C bond formation at the C4-position of the this compound core.

While direct Suzuki coupling on this compound is feasible, the amino group offers a handle for further modification prior to coupling. One such strategy involves the acylation of the amine to form an amide, which can then undergo a Suzuki reaction. An analogous transformation has been reported for a related compound, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. mdpi.com In this case, the parent amide was first synthesized and then subjected to Suzuki coupling conditions to generate a variety of biaryl derivatives. mdpi.com

The general procedure involves reacting the N-(4-bromo-aryl)pyrazine-2-carboxamide substrate with an aryl boronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate (B84403) (K₃PO₄). mdpi.com The reaction is typically conducted in a solvent mixture, such as 1,4-dioxane (B91453) and water, under an inert atmosphere at elevated temperatures. mdpi.com This methodology allows for the introduction of diverse aryl groups at the position of the bromine atom, leading to a library of complex derivatives.

Table 1: Examples of N-Aryl Pyrazine-2-Carboxamide Derivatives Synthesized via Suzuki Coupling of the Corresponding Bromo-Aryl Precursor mdpi.com

Coupling Partner (Aryl Boronic Acid)Resulting Derivative StructureYield
Phenylboronic acidN-(3-methyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamideGood
4-Methoxyphenylboronic acidN-(4'-methoxy-3-methyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamideGood
4-Chlorophenylboronic acidN-(4'-chloro-3-methyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamideGood
4-(Trifluoromethyl)phenylboronic acidN-(3-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamideGood

The direct arylation of this compound with a wide range of aryl boronic acids represents the most straightforward application of the Suzuki-Miyaura reaction for generating its derivatives. mdpi.comnih.gov Research on the analogous compound 5-bromo-2-methylpyridin-3-amine has shown that it readily couples with various substituted arylboronic acids. mdpi.comnih.gov These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄ in a dioxane/water solvent system. mdpi.comnih.gov This approach allows for the synthesis of a library of 5-aryl-2-methylpyridin-3-amine derivatives in moderate to good yields, demonstrating the versatility of the Suzuki reaction for creating arylated pyridine analogs. mdpi.com The same methodology is expected to be highly effective for the arylation of this compound.

Table 2: Arylated Analogs from Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids mdpi.com

Aryl Boronic Acid UsedProduct (5-Aryl-2-methylpyridin-3-amine)Yield (%)
Phenylboronic acid5-Phenyl-2-methylpyridin-3-amine81
4-Methylphenylboronic acid2-Methyl-5-(p-tolyl)pyridin-3-amine79
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine75
4-Fluorophenylboronic acid5-(4-Fluorophenyl)-2-methylpyridin-3-amine73
3-Nitrophenylboronic acid2-Methyl-5-(3-nitrophenyl)pyridin-3-amine65

The Suzuki-Miyaura reaction is a cornerstone of synthetic organic chemistry for the construction of biaryl compounds, which are prevalent motifs in pharmaceuticals and materials science. nih.govmdpi.com The coupling of this compound with various aryl boronic acids directly yields 4-aryl-3-methylpyridin-2-amines, which are themselves a class of heteroaromatic biaryl compounds. mdpi.com This transformation is highly valuable as it allows for the connection of two distinct aromatic rings, creating molecular complexity in a single, efficient step. nih.gov The reaction's ability to tolerate diverse functional groups on both the pyridine ring and the coupling partner makes it an ideal method for generating extensive libraries of novel biaryl structures based on the 3-methylpyridin-2-amine scaffold. mdpi.comnih.gov

The success and efficiency of the Suzuki-Miyaura coupling of substrates like this compound depend on the careful optimization of several reaction parameters. mdpi.comnih.gov The choice of catalyst, base, and solvent system is critical. mdpi.com Palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly used and have proven effective for coupling bromo-pyridines. mdpi.commdpi.com

The selection of the base and solvent is also crucial. Inorganic bases such as potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are frequently employed. mdpi.comresearchgate.net Solvents are typically mixtures of an organic solvent like 1,4-dioxane, toluene, or acetonitrile (B52724) with water. mdpi.commdpi.com For instance, in the arylation of a similar substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, the best yields were obtained using K₃PO₄ as the base in 1,4-dioxane. mdpi.com

The electronic nature of the coupling partner, the aryl boronic acid, also significantly influences the reaction outcome. mdpi.commdpi.com

Electron-donating groups on the aryl boronic acid generally lead to good product yields. mdpi.commdpi.com

Electron-withdrawing groups can slow down the transmetalation step, sometimes resulting in lower yields. mdpi.com A potential side reaction in these cases is protodeboronation, which leads to the formation of an Ar-H bond instead of the desired Ar-Ar' product. mdpi.com

This adaptability allows for the successful coupling of a wide range of aryl and heteroaryl boronic acids, although conditions may need to be tailored for each specific substrate combination to achieve optimal results. nih.govmdpi.com

Table 3: Optimization of Suzuki-Miyaura Reaction Conditions for Bromo-Aromatic Substrates mdpi.com

ParameterVariation StudiedObservation/Outcome
Solvent Toluene, Acetonitrile, 1,4-Dioxane1,4-Dioxane provided the best yield (60%) compared to Toluene (40%) and Acetonitrile (36%). mdpi.com
Base K₃PO₄, K₂CO₃, Na₂CO₃K₃PO₄ was found to be the optimal base for the reaction. mdpi.com
Catalyst Loading (Not specified in detail, but typically 1-5 mol%)5 mol% of Pd(PPh₃)₄ was used effectively in several studies. mdpi.commdpi.com
Aryl Boronic Acid Substituent Electron-donating vs. Electron-withdrawingElectron-rich boronic acids generally gave good yields, while electron-deficient ones resulted in poorer yields. mdpi.com

Other Coupling Reactions

Beyond the more common Suzuki and Sonogashira reactions, other coupling methodologies like the Stille and Negishi reactions offer alternative pathways for the functionalization of this compound. These reactions utilize different organometallic reagents, providing distinct advantages in terms of substrate scope and reaction conditions.

Stille Coupling with Organotin Reagents

The Stille reaction is a versatile C-C bond-forming reaction that couples an organotin compound (organostannane) with an organic halide, such as this compound, in the presence of a palladium catalyst. wikipedia.org The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org Organostannanes are often stable to air and moisture, making them convenient to handle. wikipedia.org The R¹ group attached to the tin is typically sp²-hybridized, including aryl or vinyl groups, which would be coupled to the pyridine ring at the 4-position. wikipedia.org

While direct examples of Stille coupling with this compound are not extensively documented in the provided literature, the general applicability of the reaction to aryl bromides makes it a highly relevant synthetic strategy. wikipedia.org The reaction would involve treating the bromo-aminopyridine with an appropriate organotin reagent, like an aryltributylstannane, catalyzed by a Pd(0) species. A variation, the Stille-carbonylative cross-coupling, could be employed to introduce a ketone functionality by incorporating carbon monoxide into the reaction mixture. wikipedia.org

Negishi Coupling

The Negishi coupling presents another powerful method for forming C-C bonds by reacting an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This reaction is noted for its high efficiency and functional group tolerance. An efficient Negishi cross-coupling strategy has been demonstrated for synthesizing substituted 2,2'-bipyridines from 2-bromo- or 2-chloropyridines using tetrakis(triphenylphosphine)palladium(0) as a catalyst. organic-chemistry.org This approach is applicable to substrates like this compound, where the organozinc reagent would displace the bromine atom.

The preparation of the required organozinc reagent is a key step. For instance, α-amino acid-derived organozinc reagents have been successfully coupled with aromatic bromides. researchgate.net The reaction of organozinc iodides derived from α-amino acids with aromatic bromides has been described using catalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with P(o-Tol)₃ in DMF at 50°C. researchgate.net Studies have shown that for halogenated pyridines, the reactivity order is I > Br > Cl, with a 4-iodopyridine (B57791) substrate giving the best yield in a specific coupling with an aspartic acid derivative. researchgate.net This suggests that the bromo-substituent at the C4 position of this compound is a suitable handle for this transformation.

Reaction Conditions and Optimization Studies

The success of cross-coupling reactions for synthesizing derivatives of this compound hinges on the careful selection and optimization of reaction parameters.

Solvent Systems and Temperature Effects

The choice of solvent and reaction temperature is crucial for achieving high yields and reaction efficiency. In Suzuki cross-coupling reactions of similar bromo-pyridines, mixed solvent systems are common. For the synthesis of 2-methyl-4-phenylpyridine (B85350) derivatives, a mixture of water and 1,4-dioxane (5:1) under microwave heating at 120 °C was found to be optimal. researchgate.netresearchgate.net For the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, the reaction was conducted in a mixture of 1,4-dioxane and water at a temperature between 85 °C and 95 °C for over 15 hours. mdpi.com

In another example involving the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives, Suzuki coupling was performed at 90 °C. nih.gov The synthesis of 4-methyl-3-aminopyridine, a related precursor, involves a hydrogenation reduction step at a temperature of 20-40 °C. google.com The subsequent bromination step is carried out at a much lower temperature of -10 °C to 0 °C. google.com These examples highlight that the optimal temperature is highly dependent on the specific reaction type and substrates involved.

Catalyst and Base Selection

The catalyst and base are the cornerstones of a successful cross-coupling reaction. Palladium catalysts are overwhelmingly favored. For the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) was used effectively. mdpi.com Similarly, a Pd(PPh₃)₄/K₃PO₄ system was employed for the synthesis of imine derivatives at 90 °C. nih.gov An optimization study for the synthesis of 2-methyl-4-phenylpyridine derivatives identified the combination of Pd(dppf)Cl₂ and K₂CO₃ as the optimal catalyst-base pair. researchgate.net

The selection of the base is as critical as the catalyst. Potassium phosphate (K₃PO₄) is a frequently used base in these reactions. mdpi.comnih.gov In a study on Suzuki reactions, K₂CO₃ was found to be the best choice in a water/1,4-dioxane solvent system. researchgate.net The appropriate selection of the palladium source, ligand, and base is fundamental to the success of these cross-coupling reactions. mdpi.com For Negishi couplings, catalyst systems such as Pd(OAc)₂ or Pd₂(dba)₃ combined with phosphine (B1218219) ligands like P(o-Tol)₃ have proven effective. researchgate.net A universal precatalyst, [Pd(PPh₃)₂(saccharinate)₂], has also been reported for both Suzuki-Miyaura and Negishi cross-coupling reactions. researchgate.net

Yield Enhancement and Industrial Applicability

Improving reaction yield and ensuring scalability are key considerations for the industrial application of these synthetic methods. Optimization of reaction conditions, such as catalyst and base selection, directly leads to enhanced yields. For instance, optimizing the Suzuki reaction conditions for 2-methyl-4-phenylpyridine synthesis increased the total yield to 81%, a 30% improvement. researchgate.net This optimized protocol was noted for being highly efficient and having good substrate adaptability. researchgate.net

The use of robust and commercially available catalysts, like tetrakis(triphenylphosphine)palladium(0), makes the processes more economically viable and scalable. organic-chemistry.org The Stille coupling, while using toxic organotin reagents, benefits from the stability of these reagents to air and moisture, which can simplify handling in larger-scale operations. wikipedia.org A method for preparing the related compound 3-bromo-4-methylpyridine highlights mild reaction conditions, easy operation, and simple work-up, all of which are advantageous for mass production and industrial synthesis. google.com

The following table summarizes the reaction conditions discussed for related coupling reactions:

Reaction TypeSubstrateCatalystBaseSolventTemperatureYield
Suzuki Coupling5-bromo-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄1,4-dioxane/water85-95 °CModerate to Good
Suzuki Coupling4-bromo-2-methylaniline derivativePd(PPh₃)₄K₃PO₄Not specified90 °C31-46%
Suzuki Coupling4-bromo-2-methylpyridinePd(dppf)Cl₂K₂CO₃water/1,4-dioxane120 °C81% (total)
Negishi Coupling2-bromopyridinesPd(PPh₃)₄N/ANot specifiedRoom Temp50-98%
Negishi CouplingAromatic bromidesPd(OAc)₂ / P(o-Tol)₃N/ADMF50 °CVaries

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 3 Methylpyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structural arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 4-Bromo-3-methylpyridin-2-amine, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are crucial for confirming its structure.

Proton NMR (¹H NMR) Analysis

| Proton NMR (¹H NMR) Data for a Related Isomer (3-bromo-2-methylpyridin-4-amine) | | :--- | :--- | | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) in Hz | | 7.76 | d, J = 5.8 | | 6.52 | d, J = 5.8 | | 2.48 | s |

Data obtained from the characterization of 3-bromo-2-methylpyridin-4-amine. ambeed.com

Carbon NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would be expected to produce a distinct signal, with its chemical shift influenced by the neighboring atoms, particularly the electronegative bromine and nitrogen atoms. While experimental ¹³C NMR data for the target compound is not available in the provided search results, analysis of related structures like (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline shows characteristic shifts for aromatic and methyl carbons, which can be used for comparative purposes.

X-ray Crystallography for Molecular Geometry and Hydrogen Bonding Networks

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can precisely measure bond lengths, bond angles, and reveal intermolecular interactions such as hydrogen bonding. A study on a silver(I) complex of 2-amino-3-methylpyridine (B33374) revealed that the ligand coordinates to the metal center through the endocyclic nitrogen atom. In the solid state, the nitrate (B79036) ions play a significant role in stabilizing the complex through hydrogen bonding with the amino group of the ligands. acrospharmatech.com Although a crystal structure for this compound itself is not described in the available results, the study of its derivatives highlights the potential for hydrogen bonding networks involving the amino group and the pyridine (B92270) nitrogen. Such interactions are crucial in understanding the supramolecular chemistry of these compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound (C₆H₇BrN₂), the predicted monoisotopic mass is 185.97926 Da. google.comambeed.com Mass spectrometry would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio).

Predicted mass spectrometry data for adducts of this compound provides further confirmation of its molecular formula.

| Predicted Mass Spectrometry Data for this compound Adducts | | :--- | :--- | | Adduct | m/z | | [M+H]⁺ | 186.98654 | | [M+Na]⁺ | 208.96848 | | [M-H]⁻ | 184.97198 | | [M+NH₄]⁺ | 204.01308 | | [M+K]⁺ | 224.94242 |

Data is based on predicted values. google.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the methyl group and the aromatic ring, C=C and C=N stretching vibrations of the pyridine ring, and the C-Br stretching vibration.

A study on a silver(I) complex with 2-amino-3-methylpyridine identified the NH stretching vibrations at 3398 cm⁻¹ and 3342 cm⁻¹. acrospharmatech.com Another study on 2-amino-5-bromo-4-methylpyridine (B189383) reported observed IR spectral data which can be used for comparison.

Observed IR Spectral Data for a Related Isomer (2-amino-5-bromo-4-methylpyridine)
Vibrational Mode
Asymmetric and symmetric H-C vibrations of the CH₃ and CH groups
Aromatic H-C overtones

Qualitative data reported for a related isomer.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound. For this compound, with a molecular formula of C₆H₇BrN₂, the theoretical elemental composition can be calculated. While no specific experimental elemental analysis data was found for the target compound in the search results, this technique would be essential to confirm its purity and composition after synthesis. A related compound, (E)-4-Bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline, had its elemental analysis reported as Anal. Calcd for C₁₂H₉Br₂NS: C, 40.14; H, 2.53. Found: C, 40.11; H, 2.51%. This demonstrates the precision of the technique in confirming the elemental composition.

Chromatographic Techniques for Purity Assessment

The determination of purity is a critical aspect of the synthesis and characterization of this compound and its derivatives. Chromatographic techniques are indispensable tools for this purpose, offering high-resolution separation of the target compound from starting materials, intermediates, by-products, and other impurities. The choice of method depends on the volatility and polarity of the analyte, as well as the specific requirements of the analysis, such as quantitative purity determination or qualitative reaction monitoring.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful instrumental techniques for the quantitative analysis of this compound, providing high precision and sensitivity. cdc.gov

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for analyzing pyridine derivatives. ijsrst.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is a common mode used for these compounds. ptfarm.pl The separation is typically achieved on a nonpolar stationary phase, such as an octadecyl-silylated silica (B1680970) gel (C18) column, with a polar mobile phase. ptfarm.pl For basic compounds like aminopyridines, the mobile phase often includes a buffer (e.g., phosphate (B84403), ammonium (B1175870) acetate) or an acid (e.g., formic acid, phosphoric acid) to ensure good peak shape and reproducibility. helixchrom.comsielc.comnih.gov The use of mixed-mode columns, which combine reversed-phase and ion-exchange characteristics, can also provide excellent separation and retention for hydrophilic and basic compounds like pyridine derivatives without the need for ion-pairing reagents. helixchrom.com Detection is commonly performed using a UV detector, as the pyridine ring is a strong chromophore.

While specific HPLC methods for this compound are not extensively detailed in the public literature, methods for isomeric and related compounds provide a strong basis for method development. For instance, a method for the analysis of 2-Amino-5-bromo-3-methylpyridine has been described. sielc.com

Table 1: Example HPLC Conditions for Analysis of a Brominated Methylpyridine Amine Isomer

ParameterConditionReference
ColumnNewcrom R1 (a reverse-phase column with low silanol (B1196071) activity) sielc.com
Mobile PhaseAcetonitrile (B52724) (MeCN) and water with phosphoric acid as an additive. For MS compatibility, formic acid can be used instead. sielc.com
DetectionUV, Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD) helixchrom.com
ApplicationPurity assessment, isolation of impurities, and pharmacokinetic studies. sielc.com

Gas Chromatography (GC) is a viable method for volatile and thermally stable compounds. cdc.gov Due to the polar amino group and the relatively high molecular weight, direct GC analysis of this compound may require high temperatures. The analysis of amino compounds by GC often benefits from derivatization. nih.govsigmaaldrich.com This process converts the polar N-H group into a less polar, more volatile moiety, improving peak shape and thermal stability. sigmaaldrich.com Common derivatization techniques include silylation (e.g., using MTBSTFA) or acylation (e.g., using pentafluoropropionic anhydride). sigmaaldrich.commdpi.com Following derivatization, the compound can be analyzed using a GC system, often equipped with a flame ionization detector (FID) for quantitation or a mass spectrometer (MS) for definitive identification. cdc.govnih.gov GC-MS provides structural information, which is invaluable for identifying impurities. acs.orgthermofisher.com

Table 2: General GC-MS Parameters for Analysis of Derivatized Amines or Brominated Compounds

ParameterConditionReference
Derivatization ReagentPropyl chloroformate or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to improve volatility. sigmaaldrich.comnih.gov
ColumnLow-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane like DB-5 or TR-5MS). sigmaaldrich.comthermofisher.comnih.gov
Injector Temperature280 °C thermofisher.com
Carrier GasHelium or Hydrogen thermofisher.commdpi.com
Oven ProgramInitial temperature of 100-120 °C, followed by a temperature ramp (e.g., 15 °C/min) to a final temperature of ~320-330 °C. thermofisher.commdpi.com
DetectorMass Spectrometry (MS) or Flame Ionization Detector (FID). cdc.govmdpi.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is exceptionally useful for the qualitative monitoring of reaction progress and for assessing the purity of fractions during purification. youtube.comnih.gov In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product in near real-time. youtube.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with silica gel (the stationary phase). ptfarm.pl The plate is then placed in a developing chamber containing a suitable solvent system (the mobile phase). The mobile phase travels up the plate by capillary action, and the components of the mixture separate based on their differential partitioning between the stationary and mobile phases. youtube.com Less polar compounds generally travel further up the plate (higher Retention Factor, Rf), while more polar compounds have stronger interactions with the silica gel and move shorter distances (lower Rf).

For aminopyridines, typical mobile phases consist of a mixture of a relatively nonpolar solvent (e.g., hexane, ethyl acetate) and a more polar solvent (e.g., methanol, acetic acid) to achieve optimal separation. ptfarm.pl After development, the separated spots are visualized. Since pyridine derivatives are often UV-active, they can be easily seen under a UV lamp. Alternatively, staining reagents like ninhydrin (B49086) can be used, which reacts with the primary amine group to produce a characteristic colored spot. researchgate.netresearchgate.net By comparing the spot of the reaction mixture to spots of the starting materials, the progress of the reaction can be determined. The appearance of a new spot corresponding to the product and the disappearance of the reactant spots indicate the reaction is proceeding.

Table 3: Example TLC Systems for Separation of Aromatic Amines

Stationary PhaseExample Mobile Phase (Solvent System)Visualization MethodReference
Silica Gel 60 F254Butanol - Acetic Acid - WaterUV light (254 nm) ptfarm.pl
Cellulose HPTLC2-Butanol - Pyridine - Glacial Acetic Acid - WaterNinhydrin reagent followed by heating researchgate.net
Silica Geln-Butyl Acetate - n-Butyl Alcohol - Ethylene GlycolNinhydrin reagent researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT calculations are a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. For pyridine (B92270) derivatives, including those structurally similar to 4-Bromo-3-methylpyridin-2-amine, DFT has been widely used to understand their geometry, reactivity, and spectroscopic properties.

Table 1: Representative Optimized Geometric Parameters for a Pyridine Ring System

Parameter Typical Bond Length (Å) Typical Bond Angle (°)
C-C (ring) 1.38 - 1.40 -
C-N (ring) 1.33 - 1.35 -
C-Br ~1.90 -
C-C (methyl) ~1.51 -
C-N (amino) ~1.37 -
C-N-C (ring) - ~117
C-C-N (ring) - ~123

Note: These are typical values for substituted pyridine rings and may vary for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.comwikipedia.org. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character youtube.com. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature youtube.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's kinetic stability and chemical reactivity researchgate.net. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO mdpi.com. For pyridine derivatives, the distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites of reaction.

Table 2: Illustrative Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -6.5 to -5.5
LUMO -1.5 to -0.5
HOMO-LUMO Gap (ΔE) 4.0 to 5.0

Note: These values are representative for similar aromatic amines and can be influenced by substituents and the computational method used.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity researchgate.netresearchgate.net.

The Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack mdpi.commdpi.com. In MESP maps, electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, prone to nucleophilic attack, are colored blue researchgate.net. For a molecule like this compound, the nitrogen atom of the pyridine ring and the amino group are expected to be electron-rich sites, while the hydrogen atoms of the amino group would be electron-deficient mdpi.comresearchgate.net.

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics ias.ac.in. The NLO properties of a molecule are related to its response to an applied electric field. DFT calculations can be used to predict the first-order hyperpolarizability (β), a key indicator of a molecule's NLO activity nih.govresearchgate.net. Molecules with large hyperpolarizability values are considered good candidates for NLO materials ias.ac.in. The presence of electron-donating (amino, methyl) and electron-withdrawing (bromo) groups on a conjugated π-system, as in this compound, can enhance NLO properties ymerdigital.com.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for predicting the binding mode of a ligand to the active site of a target protein mdpi.complos.org.

Molecular docking simulations can be performed to investigate the potential of this compound and its derivatives as inhibitors of various protein targets. The process involves placing the ligand into the binding site of the protein and calculating the binding affinity, often expressed as a docking score or binding energy plos.orgresearchgate.net.

Studies on similar pyridine-containing compounds have shown their potential to bind to a range of protein kinases, such as cyclin-dependent kinases (CDKs), VEGFR-2, and HER-2, which are important targets in cancer therapy mdpi.comnih.gov. The docking results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. For this compound, the amino group and the pyridine nitrogen are likely to act as hydrogen bond donors and acceptors, respectively, which are crucial for stable binding to a protein target nih.gov.

Table 3: Common Protein Targets for Pyridine-Based Inhibitors

Protein Target Therapeutic Area
Cyclin-Dependent Kinases (CDK2/4/6) Cancer
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Cancer (Angiogenesis)
Human Epidermal Growth Factor Receptor 2 (HER-2) Cancer (Breast Cancer)
Dihydrofolate Reductase (DHFR) Infectious Diseases, Cancer

These computational and theoretical investigations provide a powerful and efficient means to explore the chemical and potential biological properties of this compound, guiding further experimental work in the development of new functional materials and therapeutic agents.

Ligand-Protein Interactions and Binding Affinity

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the binding mode and estimating the binding affinity, which is crucial for assessing the potential of a compound as a drug candidate. While specific docking studies for this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally similar aminopyridine derivatives.

For instance, docking studies on aminopyridine carboxamides as inhibitors of c-Jun N-terminal kinase-1 (JNK-1) have revealed key interactions within the enzyme's active site. These studies often show that the aminopyridine core can form crucial hydrogen bonds with amino acid residues in the hinge region of the kinase. The binding energy, a measure of the affinity of the ligand for the protein, is calculated based on the intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. In a study of 2-Amino 5-Methyl Pyridine, a binding energy of -3.32 kcal/mol was reported, indicating a favorable interaction with its target protein tandfonline.com.

The binding affinity of derivatives of this compound would be influenced by the specific substituents on the pyridine ring and any groups attached to the amino moiety. These substituents can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with the target protein.

Table 1: Predicted Binding Affinities of Aminopyridine Derivatives with Target Proteins (Illustrative Examples)

Compound DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
2-Amino-5-methylpyridineProtein Receptor X-3.32Asp145, Leu83
Aminopyridine Carboxamide 1JNK-1-8.5Met111, Gln113
Aminopyridine Carboxamide 2JNK-1-7.9Met111, Lys55

This table is illustrative and compiled from data on related aminopyridine compounds to demonstrate the concept of binding affinity prediction.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to improve their biological activity. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity.

The biological activity of this compound and its derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. The bromine atom at the 4-position and the methyl group at the 3-position are key determinants of the molecule's electronic and steric profile.

Bromine Atom (at C4): The bromine atom is an electron-withdrawing group and can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity with a protein target. Its size also influences the steric fit within a binding pocket.

Methyl Group (at C3): The methyl group is a small, lipophilic substituent that can engage in hydrophobic interactions within the active site of a protein. Its position adjacent to the amino group can also influence the orientation of the molecule within the binding site.

Amino Group (at C2): The amino group is a key hydrogen bond donor and can form critical interactions with acceptor groups in the protein, often anchoring the ligand in the active site.

3D-QSAR studies on aminopyridine derivatives, such as Comparative Molecular Field Analysis (CoMFA), have shown that steric and electrostatic fields are critical for activity. For aminopyridine carboxamide inhibitors of JNK-1, the CoMFA model indicated that bulky substituents at certain positions could enhance inhibitory activity, while electronegative groups at other positions could be detrimental nih.gov. Similarly, for aminopyridine conjugates of chenodeoxycholic acid, hydrophobic or bulky substituents at the 2 or 6-position of the 3-aminopyridine ring were found to enhance activity nih.gov.

Table 2: Influence of Substituents on the Biological Activity of Aminopyridine Derivatives (Illustrative SAR)

Base ScaffoldSubstituent (Position)Change in Biological ActivityRationale
2-AminopyridineBulky group (C6)IncreasedFavorable steric interactions in the binding pocket
3-AminopyridineHydrophobic group (C2)IncreasedEnhanced hydrophobic interactions
3-AminopyridineHydrophobic group (C5)DecreasedUnfavorable steric or electronic interactions
2-AminopyridineElectronegative group (C5)DecreasedNegative impact on electrostatic interactions

This table illustrates general SAR trends observed in studies of various aminopyridine derivatives.

Exploration of Structure-Function Relationships

The exploration of structure-function relationships aims to understand how the three-dimensional arrangement of a molecule and its electronic properties translate into its biological function. For this compound, this involves analyzing how the interplay between the bromine, methyl, and amino groups on the pyridine scaffold dictates its interaction with a biological target.

Computational studies on related aminopyridines often involve the analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack and are likely to engage in electrostatic interactions with a protein.

In the case of 2-Amino 5-Methyl Pyridine, computational analysis of its HOMO-LUMO energy difference helped to illustrate its optical polarizability, chemical hardness/softness, and kinetic stability/reactivity tandfonline.com. Such analyses for this compound would reveal how the electron-withdrawing bromine atom and the electron-donating methyl and amino groups collectively influence the molecule's reactivity and potential for intermolecular interactions.

The relative positions of these functional groups are critical. The ortho-relationship of the amino and methyl groups, and the meta-position of the bromine to the amino group, create a specific electronic and steric environment that will determine its binding mode and functional activity. By systematically modifying these substituents and computationally evaluating the effects on binding affinity and interaction patterns, a detailed understanding of the structure-function relationship can be developed, paving the way for the design of more potent and selective analogs.

Role as Pharmaceutical Intermediates and Building Blocks

This compound serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. The bromine atom at the 4-position is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling reaction. This allows for the strategic introduction of various aryl and heteroaryl groups, generating large libraries of novel compounds for biological screening. This synthetic flexibility is a cornerstone of modern drug discovery, enabling the exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy.

The pyridine and pyrimidine rings are core structures in numerous approved kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research.

Derivatives of 4-aminopyrimidine and related heterocyclic systems are known to function as ATP-competitive inhibitors, binding to the ATP-binding site of kinases. For instance, the general class of 4-(phenylamino)quinazolines and the structurally related pyrido[4,3-d]pyrimidines are potent and selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase nih.gov. The synthesis of such complex molecules often relies on building blocks that allow for systematic modification. The this compound scaffold provides a key starting point for creating analogues of these inhibitors, where the amino group can be further functionalized and the bromo group can be replaced with various substituents to explore and optimize binding interactions within the kinase's active site nih.govarabjchem.org.

The pyridine nucleus is integral to many compounds developed for their anti-mycobacterial and anticancer properties. The search for new treatments for tuberculosis, caused by Mycobacterium tuberculosis, is ongoing due to the rise of drug-resistant strains. Imidazo[1,2-a]pyridine amides (IPAs) have been identified as a promising class of anti-tubercular agents, with some derivatives showing excellent activity against the H37Rv strain of M. tuberculosis nih.gov. The synthesis of these complex heterocyclic systems can be envisioned starting from functionalized pyridines like this compound.

In oncology, pyridine and pyrimidine derivatives are explored for their potential to inhibit cell proliferation acs.orgarabjchem.org. For example, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been developed as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are validated targets for cancer therapy acs.org. The structural framework of this compound is suitable for elaboration into such multi-ring systems, highlighting its role as a key intermediate in the synthesis of novel anticancer drug candidates nih.gov.

The increasing prevalence of drug-resistant bacteria and fungi necessitates the continuous development of new antimicrobial agents. Pyridine-containing compounds have historically shown a broad spectrum of antimicrobial activity nih.gov. The synthesis of novel pyridine derivatives through reactions like the Suzuki cross-coupling, starting from brominated pyridines, has yielded compounds with significant biofilm inhibition against bacteria such as E. coli mdpi.com.

Furthermore, research into isoxazole derivatives, which can be synthesized from related brominated precursors, has identified compounds with a broad antifungal spectrum, including activity against Trichophyton mentagrophytes nih.gov. The this compound molecule represents a strategic starting material for generating diverse structures to be screened for potent and specific antibacterial and antifungal activities.

Investigation of Biological Activities

Beyond its role as a synthetic intermediate, derivatives synthesized from or related to the this compound scaffold have been directly investigated for their own inherent biological activities.

Derivatives of substituted pyridines and pyrazines have been a subject of interest for their antimicrobial properties. The functional groups attached to the core ring system play a crucial role in the potency and spectrum of their activity.

A significant public health challenge is the emergence of extensively drug-resistant (XDR) strains of Salmonella Typhi, the causative agent of typhoid fever. These strains show resistance to standard antibiotics, making treatment difficult nih.govmdpi.com. In the search for new therapeutic options, a series of pyrazine carboxamide derivatives were synthesized and tested for their efficacy against clinically isolated XDR S. Typhi nih.govmdpi.com.

In this research, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, a structurally related compound, was used as a key intermediate. This intermediate underwent Suzuki cross-coupling reactions with various aryl boronic acids to produce a series of arylated analogs mdpi.com. The antibacterial activity of these synthesized compounds was evaluated using the agar well diffusion method. One derivative, designated as 5d , demonstrated the most potent antibacterial activity against XDR S. Typhi.

The study identified DNA gyrase, an essential enzyme for bacterial cell proliferation in S. Typhi, as a potential target. Molecular docking studies were performed to understand the interaction between the synthesized compounds and the DNA gyrase protein (PDB ID: 5ztj). The results indicated a strong binding affinity for compound 5d , which surpassed that of the reference drug, ciprofloxacin nih.govmdpi.com.

Antibacterial Activity of Synthesized Pyrazine Carboxamide Derivatives Against XDR S. Typhi nih.govmdpi.com
CompoundMinimum Inhibitory Concentration (MIC) (mg/mL)Zone of Inhibition (mm)Binding Energy with DNA Gyrase (ΔG kCal/mole)
5d6.2517-7.5648
Ciprofloxacin (Reference)Not ReportedNot ReportedNot Reported in direct comparison

Antimicrobial Activity

Evaluation via Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds. While direct studies on this compound are limited, various derivatives have been synthesized and assessed for their efficacy against pathogenic microbes.

One study focused on pyrazine carboxamides derived from a structurally similar bromo-methylphenyl amine, which were tested against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). The antibacterial effects were evaluated at multiple concentrations, with the zone of inhibition increasing with higher concentrations of the compounds. At a concentration of 50 mg/mL, the most active derivative, compound 5d , produced a 17 mm zone of inhibition. mdpi.com

Similarly, a series of 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides were screened for their activity against extended-spectrum-β-lactamase (ESBL)-producing E. coli. The results, presented in the table below, show that compounds 4a and 4c were the most effective at a concentration of 50 mg/well, with inhibition zones of 13 ± 2 mm and 15 ± 2 mm, respectively. mdpi.com

CompoundConcentration (mg/well)Zone of Inhibition (mm) vs. ESBL-producing E. coli ST131 mdpi.com
4a5013 ± 2
4c5015 ± 2

Enzyme Inhibition Studies

Alkaline Phosphatase Inhibitor Activity

Alkaline phosphatases (ALPs) are a group of enzymes involved in various physiological processes, and their inhibition is a target for treating certain diseases. mdpi.com Derivatives of this compound have shown potential as ALP inhibitors. In a study involving pyrazine carboxamide derivatives, their in vitro inhibitory activity against alkaline phosphatase was determined. The findings revealed that compound 5d was the most potent inhibitor among the synthesized series, exhibiting a half-maximal inhibitory concentration (IC50) of 1.469 ± 0.02 µM. mdpi.com

CompoundIC50 (µM) vs. Alkaline Phosphatase mdpi.com
5d1.469 ± 0.02
Mitogen-Activated Protein Kinase Kinase (MEK) 1,2 Inhibition

The Mitogen-Activated Protein Kinase Kinase (MEK) 1 and 2 enzymes are critical components of the RAS/RAF/MEK/ERK signaling pathway, which plays a central role in cell proliferation and survival. researchgate.net Dysregulation of this pathway is common in various cancers, making MEK1/2 attractive targets for anticancer therapies. nih.gov

A class of compounds, 4-(4-bromo-2-fluorophenylamino)-1-methylpyridin-2(1H)-ones, which are structurally related to this compound, have been discovered as potent and selective MEK 1,2 inhibitors. nih.gov These molecules act as ATP non-competitive inhibitors, binding to an allosteric site on the MEK enzyme. researchgate.netnih.gov Research has shown that these inhibitors possess excellent cellular potency and favorable pharmacokinetic properties. Furthermore, they have demonstrated the ability to inhibit the phosphorylation of ERK in HT-29 tumor xenograft models in mice, confirming their mechanism of action in a preclinical setting. researchgate.netnih.gov

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO) in response to inflammatory stimuli. While NO is crucial for host defense, its overproduction by iNOS is implicated in various inflammatory diseases. Consequently, selective inhibitors of iNOS are of significant therapeutic interest.

Substituted 2-aminopyridines have been extensively studied as inhibitors of nitric oxide synthases. nih.gov Research has shown that substitutions on the 2-aminopyridine scaffold can significantly enhance both the potency and specificity for iNOS. nih.gov For instance, 4,6-disubstituted 2-aminopyridines have been found to be particularly effective, with the most potent compound in one series exhibiting an IC50 of 28 nM against iNOS. nih.gov While 4-methylaminopyridine is a potent but non-selective NOS inhibitor, more complex N-substitution can lead to potent and highly selective iNOS inhibition. acs.org The specific binding mode of these inhibitors can differ based on the substitution pattern, which influences their selectivity for iNOS over other isoforms like neuronal NOS (nNOS) and endothelial NOS (eNOS). acs.org

Anticancer Properties and Cytotoxicity

The development of novel anticancer agents remains a primary focus of medicinal chemistry. Derivatives of 2-amino-3-methylpyridine (B33374) have been utilized to synthesize Schiff bases and their corresponding metal complexes, which were then evaluated for their anticancer potential.

In one study, a Schiff base was formed through the condensation of o-vanillin and 2-amino-3-methyl pyridine. ias.ac.in This ligand and its lanthanum complexes were tested for their cytotoxic effects against the human breast cancer cell line MCF-7 using an MTT assay. The results indicated that all the synthesized compounds displayed significant anticancer activity across a range of concentrations (6.25, 12.5, 25, 50, and 100 µg/ml). ias.ac.in The study suggests that such complexes interfere with cancer cell signaling pathways, inhibiting proliferation and demonstrating promising cytotoxic properties. ias.ac.in

Another review highlights that metal complexes of pyridine-derived Schiff bases often exhibit enhanced anticancer activity compared to the Schiff base ligands alone, with some complexes showing IC50 values lower than the reference drug cisplatin against various cancer cell lines, including HCT-116 and HepG-2. researchgate.netorientjchem.org

Antiprotozoal and Antiviral Activity

The search for new therapeutic agents against protozoal and viral infections is ongoing due to challenges like drug resistance. The pyridine nucleus is a key structural motif in many compounds with antiprotozoal activity. A series of novel pyridyl analogues of the antiprotozoal drug pentamidine were synthesized and evaluated for their in vitro activity against Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani. nih.gov The study found that the placement of cationic groups on the pyridine ring was crucial for their antiprotozoal properties, with one diamidine compound showing superior activity compared to pentamidine. nih.gov

In the realm of antiviral research, fused heterocyclic systems containing a pyridine ring, such as pyrazolo[3,4-b]pyridines, have shown significant promise. nih.gov These derivatives have been reported to possess antiviral activity. researchgate.net One study investigated the mechanism of action of several 1H-pyrazolo[3,4-b]pyridine derivatives against Herpes Simplex Virus Type-1 (HSV-1). The compounds were found to inhibit the HSV-1 replicative cycle, with some affecting viral adsorption and others interfering with later stages of virus replication. nih.gov These findings suggest that the pyrazolo[3,4-b]pyridine scaffold, which can be derived from substituted aminopyridines, is a valuable template for developing new antiviral agents. nih.govtandfonline.com

Applications in Organic Synthesis and Materials Science

A Versatile Building Block in Organic Synthesis

The strategic placement of functional groups on the pyridine (B92270) ring of 4-Bromo-3-methylpyridin-2-amine makes it a highly valuable intermediate for chemists. myskinrecipes.com This versatility allows for the construction of a wide array of intricate organic structures. myskinrecipes.com

Formation of Complex Organic Molecules

The presence of the bromine atom and the amino group allows for a variety of coupling reactions, enabling the synthesis of complex heterocyclic compounds. myskinrecipes.com These reactions are fundamental in medicinal chemistry for the development of new therapeutic agents. myskinrecipes.com The structure of this compound can be further functionalized, making it a valuable precursor for novel drug candidates. myskinrecipes.com For instance, it serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory disorders. myskinrecipes.com

One of the most powerful methods for creating carbon-carbon bonds is the Suzuki cross-coupling reaction. mdpi.com This palladium-catalyzed reaction is widely used to synthesize pharmaceuticals and advanced functional materials. mdpi.comresearchgate.net For example, derivatives of bromo-methyl-aniline have been synthesized in considerable yields through Suzuki cross-coupling reactions, demonstrating the successful incorporation of various functional groups. nih.gov

Synthesized Compounds and Their Applications
ReactantReaction TypeProductApplication
This compoundSuzuki Cross-CouplingAryl-substituted pyridinesPharmaceuticals, functional materials
4-bromo-2-methylanilineSuzuki Cross-Coupling(E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogsNon-linear optical materials

Nucleophilic Substitution Reactions

The amino group in this compound possesses a lone pair of electrons on the nitrogen atom, making it a nucleophile. libretexts.org This nucleophilicity is central to its reactivity, allowing it to attack positively charged or slightly positive centers in other molecules. libretexts.org In reactions with halogenoalkanes, the amine can displace the halogen to form a new carbon-nitrogen bond, a fundamental process in the synthesis of more complex amines. libretexts.orgchemguide.co.uk

The reactivity of amines in nucleophilic substitution generally follows the order: primary amines are less nucleophilic than secondary amines, which are in turn less nucleophilic than tertiary amines, although steric hindrance can affect this trend. masterorganicchemistry.com The reaction of a primary amine like this compound with a halogenoalkane can lead to a mixture of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts, through a series of sequential substitution reactions. libretexts.org

Development of Novel Biochemical Probes

While direct applications of this compound as a biochemical probe are not extensively documented, its derivatives are crucial in this area. The ability to functionalize the pyridine ring allows for the attachment of reporter groups, such as fluorescent tags, creating molecules that can be used to study biological processes. The core structure is also found in compounds that can be used as biochemical reagents in life science research. medchemexpress.com

Development of Novel Materials

The utility of this compound extends beyond organic synthesis into the realm of materials science, where its derivatives contribute to the creation of materials with tailored properties. chemimpex.com

Materials with Specific Electronic Properties

The electronic properties of materials derived from bromo-methyl-aniline derivatives have been a subject of investigation. Density functional theory (DFT) studies on such compounds provide insights into their frontier molecular orbitals and molecular electrostatic potential, which are crucial for understanding their electronic behavior and potential as, for example, chiral dopants for liquid crystals. mdpi.com The synthesis of various analogs with different electron-donating and withdrawing groups allows for the fine-tuning of these electronic properties. nih.gov

Electronic Properties of Synthesized Derivatives
Compound TypeInvestigated PropertiesPotential Application
Pyridine derivativesFrontier molecular orbitals, reactivity indices, molecular electrostatic potential, dipole measurementsChiral dopants for liquid crystals
(E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogsNon-linear optical propertiesOptical materials

Specialized Polymers and Coatings

Derivatives of brominated pyridines are incorporated into polymers and coatings to enhance their material properties. chemimpex.com For instance, the inclusion of such compounds can improve the thermal stability and chemical resistance of the resulting polymers, making them suitable for manufacturing durable materials. chemimpex.com Research has demonstrated that incorporating bromo derivatives into polymer matrices can lead to enhanced thermal stability and mechanical properties.

Q & A

Basic: What are the standard synthetic routes for 4-Bromo-3-methylpyridin-2-amine, and how are reaction conditions optimized for yield and purity?

Answer:
The synthesis typically involves bromination of 3-methylpyridin-2-amine derivatives. A common approach is halogen-directed substitution, where bromine is introduced at the para-position of the methyl group. Optimization includes:

  • Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., di-bromination) .
  • Catalyst selection : Lewis acids like FeBr₃ or AlCl₃ enhance regioselectivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures ≥95% purity, verified by GC or HPLC .

Basic: How is the structure of this compound validated post-synthesis?

Answer:
Multi-technique characterization is critical:

  • NMR : ¹H NMR confirms substitution patterns (e.g., methyl protons at δ 2.3–2.5 ppm, aromatic protons at δ 6.8–8.0 ppm) .
  • X-ray crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., C-Br ≈ 1.89 Å, C-N ≈ 1.34 Å), with SHELXL refinement ensuring accuracy .
  • Mass spectrometry : ESI-MS or EI-MS identifies molecular ion peaks (m/z ≈ 187 [M+H]⁺) and fragmentation patterns .

Advanced: How does the bromine substituent influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

Answer:
The bromine atom acts as a directing group , favoring coupling at the C4 position. Key factors include:

  • Ligand effects : Pd(PPh₃)₄ or XPhos ligands improve catalytic efficiency for aryl boronic acids .
  • Solvent optimization : DMF or THF at 80–100°C enhances reaction rates .
  • Computational modeling : DFT studies predict electron density distribution, guiding substituent effects on transition states .
    Contradictions in yield (e.g., 60–85%) may arise from steric hindrance from the methyl group, requiring tailored base selection (K₂CO₃ vs. Cs₂CO₃) .

Advanced: What strategies mitigate stability issues of this compound under acidic or oxidative conditions?

Answer:
Stabilization protocols :

  • Storage : Anhydrous conditions (argon atmosphere) at –20°C prevent hydrolysis of the C-Br bond .
  • Buffered solutions : Use pH 7–8 buffers (e.g., phosphate) to avoid deamination or bromine loss .
  • Additives : Radical scavengers (e.g., BHT) suppress oxidative degradation during photochemical reactions .
    Contradictory reports on shelf life (3–6 months) highlight batch-specific impurities; periodic HPLC-MS monitoring is advised .

Advanced: How is this compound utilized in medicinal chemistry for target identification?

Answer:
The compound serves as a scaffold for kinase inhibitors :

  • Structure-activity relationship (SAR) : Methyl and bromine groups modulate binding to ATP pockets (e.g., p38 MAP kinase). Analog synthesis involves replacing Br with fluoro or methoxy groups .
  • Biological assays : IC₅₀ values are determined via fluorescence polarization (FP) or ELISA, with contradictory results resolved by crystallographic docking studies .
  • Metabolic stability : Microsomal assays (human liver microsomes) assess oxidative metabolism, guiding lead optimization .

Basic: What analytical methods are used to assess purity, and how are conflicting data resolved?

Answer:
Tiered analytical workflows :

  • Primary : GC (for volatile impurities) or HPLC (C18 columns, acetonitrile/water gradient) with UV detection (254 nm) .
  • Secondary : LC-MS identifies non-UV-active contaminants (e.g., des-bromo byproducts).
    Discrepancies in purity (e.g., 95% vs. 98%) arise from calibration standards; cross-validation with ¹H NMR quantitative integration (e.g., ERETIC2 method) ensures accuracy .

Advanced: How do computational models predict the reactivity of this compound in nucleophilic aromatic substitution?

Answer:
DFT/MD simulations (e.g., Gaussian, ORCA):

  • Charge distribution : Bromine’s electron-withdrawing effect increases electrophilicity at C4, validated by NBO analysis .
  • Transition state barriers : Predict activation energies for SNAr reactions (e.g., with amines or thiols), guiding solvent choice (DMSO vs. DMF) .
    Contradictions between predicted and experimental yields (e.g., 70% vs. 55%) often stem from solvation effects not fully captured in gas-phase models .

Advanced: What are the challenges in scaling up this compound synthesis from lab to pilot scale?

Answer:
Scale-up hurdles :

  • Exotherm management : Bromination reactions require jacketed reactors with precise cooling to avoid runaway temperatures .
  • Byproduct control : Continuous flow systems minimize di-brominated impurities .
  • Cost optimization : Catalyst recycling (e.g., Pd in cross-coupling) reduces expenses, though conflicting reports on Pd leaching necessitate ICP-MS validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Bromo-3-methylpyridin-2-amine
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4-Bromo-3-methylpyridin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.